Mass Shift of +1.0 Da Enables Unambiguous MS/MS Tracing in Metabolic and Mechanistic Studies
Triethyl phosphonoacetate-2-13C exhibits a molecular weight of 225.18 g/mol, exactly 1.0 Da greater than the unlabeled parent compound (224.19 g/mol) . This M+1 mass shift is critical for isotope dilution mass spectrometry (IDMS) and for tracking the fate of the α-methylene carbon in HWE-derived products [1]. In contrast, the unlabeled compound yields no usable mass shift, and the 13C2-labeled variant (CAS 100940-60-1) provides a +2 Da shift, which may be less ideal for certain low-resolution MS applications or when a minimal mass perturbation is required .
| Evidence Dimension | Molecular weight (exact mass shift from unlabeled parent) |
|---|---|
| Target Compound Data | 225.18 g/mol (M+1) |
| Comparator Or Baseline | Unlabeled Triethyl phosphonoacetate: 224.19 g/mol; 13C2-labeled analog: 226.18 g/mol |
| Quantified Difference | +1.0 Da vs. unlabeled; -1.0 Da vs. 13C2-labeled analog |
| Conditions | Calculated by atom% (Sigma-Aldrich) and confirmed by exact mass measurement |
Why This Matters
This specific mass increment is optimal for tracking the α-carbon through synthetic sequences without introducing excessive mass perturbation, ensuring compatibility with standard LC-MS/MS workflows.
- [1] PubChem. Triethyl phosphonoacetate. PubChem CID 13345. CAS 867-13-0. Molecular Weight: 224.19 g/mol. View Source
